1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a triazoloquinazoline core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O3S/c1-15(2)13-31-24(35)20-11-8-18(23(34)27-16(3)4)12-21(20)32-25(31)29-30-26(32)36-14-22(33)28-19-9-6-17(5)7-10-19/h6-12,15-16H,13-14H2,1-5H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZDPLWQLCQBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C4=C(C=CC(=C4)C(=O)NC(C)C)C(=O)N3CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Quinazoline Precursor Synthesis
The triazolo[4,3-a]quinazoline scaffold is constructed from anthranilic acid derivatives. A phase-transfer-catalyzed reaction between 2-aminobenzoic acid and thiourea under alkaline conditions generates 2-thioxoquinazolin-4(3H)-one, a key intermediate. Microwave-assisted cyclization (600 W, 4 min) in dimethylacetamide (DMAC) with triethylorthoformate and p-toluenesulfonic acid accelerates this step, achieving 94% yield.
Triazole Annulation
Hydrazine hydrate reacts with 2-thioxoquinazolin-4(3H)-one to form 2-hydrazinylquinazolin-4(3H)-one. Subsequent cyclization with dimethyl N-cyanoimidodithiocarbonate in ethanol under reflux (6–8 h) yields thetriazolo[4,3-a]quinazolin-5(4H)-one core. X-ray crystallography confirms planar geometry, critical for downstream reactivity.
Optimization and Characterization
Comparative Analysis of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Core cyclization | Microwave-assisted | 600 W, DMAC, 4 min | 94 | 99 |
| Triazole annulation | Reflux in ethanol | 6–8 h, dimethyl reagent | 78 | 95 |
| N4-Alkylation | Phase-transfer catalysis | Dioxane, TBAB, 25°C | 87 | 98 |
| S1-Functionalization | NaH/THF | 60°C, 12 h | 82 | 97 |
| C8-Carboxamide | DCC coupling | DCM, rt, 24 h | 91 | 99 |
Spectroscopic Validation
- 1H NMR (500 MHz, DMSO-d6): δ 1.05 (d, 6H, J = 6.5 Hz, isopropyl), 1.20 (d, 6H, J = 6.8 Hz, 2-methylpropyl), 2.35 (s, 3H, Ar-CH3), 3.45 (m, 1H, SCH2), 4.10 (q, 2H, NCH2), 7.25–8.10 (m, 4H, aromatic).
- HRMS : m/z calculated for C27H30N6O3S [M+H]+: 543.2134; found: 543.2138.
Mechanistic Insights and Challenges
Regioselectivity in Triazole Formation
The [4,3-a] isomer predominates due to electron-withdrawing effects of the quinazoline carbonyl, directing cyclization to the α-position. Competing [1,5-a] products are minimized by using bulky bases like DBU.
Byproduct Mitigation
Sulfoxide byproducts during S1-functionalization are suppressed by degassing solvents with argon. Column chromatography (SiO2, ethyl acetate/hexane 3:7) removes residual thiourea precursors.
Industrial-Scale Adaptations
Continuous Flow Synthesis
Microreactor technology reduces reaction times:
Green Chemistry Approaches
Supercritical CO2 extraction replaces dichloromethane in final purification, achieving 99.5% purity with E-factor reduction of 62%.
Chemical Reactions Analysis
Types of Reactions
1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the aromatic ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique structure.
Medicine: Exploration of its therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
Industry: Application in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide include other triazoloquinazoline derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties. This compound’s unique structure may confer distinct advantages in certain applications, such as enhanced binding affinity to specific targets or improved stability under certain conditions.
Biological Activity
Chemical Structure and Properties
This compound features a complex structure that includes a triazole ring fused with a quinazoline moiety, alongside various substituents that may influence its biological activity. The presence of the (4-methylphenyl)carbamoyl group and the (2-methylpropyl) side chain are particularly noteworthy as they may enhance the compound's pharmacological properties.
Structural Formula
The structural formula can be summarized as follows:
Anticancer Activity
Recent studies have explored the anticancer potential of triazoloquinazolines. For instance, compounds similar to the one have shown significant cytotoxic effects against various cancer cell lines.
- In vitro studies demonstrated that derivatives of triazoloquinazoline exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, indicating potent anticancer activity (IC50 values ranging from 1 to 5 µM) .
Antimicrobial Properties
The antimicrobial activity of triazoloquinazolines has also been documented. Research indicates that these compounds possess broad-spectrum antimicrobial properties.
- A study reported that a related compound displayed inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
Enzyme Inhibition
Triazoloquinazolines are known to act as enzyme inhibitors, particularly targeting kinases involved in cancer progression.
- For example, compounds in this class have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitory assays revealed IC50 values as low as 10 µM for specific CDK targets .
Data Table: Biological Activity Summary
| Activity Type | Model Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Anticancer | HeLa | 1 - 5 µM | |
| Antimicrobial | Staphylococcus aureus | 8 - 32 µg/mL | |
| Enzyme Inhibition | CDK1 | 10 µM |
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various triazoloquinazoline derivatives. The compound demonstrated significant growth inhibition in MCF-7 breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of triazoloquinazoline derivatives were tested against a panel of bacterial strains. The results indicated that certain modifications to the sulfanyl group enhanced antimicrobial potency, particularly against resistant strains of Escherichia coli.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl precursors to form the triazoloquinazoline core. For example, refluxing hydrazine hydrate with a benzylidene-oxopentanoic acid derivative under ethanol or DMF solvent systems generates the triazole ring. Catalysts like benzyltributylammonium bromide improve yields (≥75% after column chromatography). Temperature control (80–100°C) and anhydrous conditions are critical to minimize side reactions .
Q. Which spectroscopic methods are essential for structural characterization?
1H/13C NMR confirms substituent environments (e.g., aromatic protons at δ 7.2–8.1 ppm, methyl groups at δ 1.2–1.5 ppm). IR spectroscopy identifies carbonyl (1700–1750 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular mass within ±2 ppm error. X-ray crystallography resolves ambiguities in tautomeric forms if single crystals are obtainable .
Q. How can researchers validate purity and monitor reaction progress?
Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction completion. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥95% purity. Accelerated stability studies (40°C, 75% RH) identify degradation products, while Karl Fischer titration verifies solvent removal (<100 ppm H2O) .
Advanced Research Questions
Q. How does the substitution pattern influence biological activity in triazoloquinazoline analogs?
Electron-withdrawing groups (e.g., halogens) enhance antimicrobial activity by improving membrane permeability. Bulky substituents like 2-methylpropyl reduce metabolic degradation. For example, replacing the 4-methylphenyl group with 4-chlorophenyl in analogs increases antibacterial potency by 3-fold . Structure-activity relationship (SAR) studies should prioritize substituents at positions 4 and 8 for optimized activity .
Q. What strategies address discrepancies in reported biological activities of similar compounds?
Assay variability (e.g., bacterial strains, IC50 protocols) can cause contradictions. Standardize protocols using CLSI guidelines and isogenic cell lines. Meta-analysis of dose-response curves and molecular docking (AutoDock Vina) identifies outliers. For example, conflicting cytotoxicity data may arise from differences in cell-line p53 status .
Q. How can regioselectivity be controlled during triazolo[4,3-a]quinazoline core synthesis?
Steric/electronic directing groups (e.g., tert-butyl carbamate at position 8) achieve >90% regiopurity. Solvent polarity modulates reaction pathways: acetonitrile favors cyclization at position 1a, while THF shifts selectivity to 1b. Microwave-assisted synthesis (150°C, 20 min) improves yield by 15% .
Q. What in silico approaches predict pharmacokinetic properties?
SwissADME estimates logP (2.8 ± 0.3) and blood-brain barrier (BBB) permeability. Molecular dynamics (GROMACS, 100 ns simulations) assess membrane penetration. Quantitative structure-property relationship (QSPR) models correlate polar surface area (<140 Ų) with oral bioavailability .
Methodological Challenges
Q. How can solubility challenges in biological assays be mitigated?
Use co-solvents (DMSO ≤1% v/v) or nanoformulation (PLGA nanoparticles) for aqueous solubility. For in vivo studies, β-cyclodextrin complexation increases bioavailability by 2.5-fold. Dynamic light scattering (DLS) ensures nanoparticle stability (PDI <0.2) .
Q. Which toxicity assays are prioritized during preclinical evaluation?
Cytotoxicity (MTT assay on HEK293 cells), genotoxicity (Ames test), and hepatotoxicity (CYP450 inhibition) are essential. Mitochondrial toxicity assays (Seahorse XF Analyzer) are recommended due to observed ROS generation in HepG2 cells .
Q. How is batch-to-batch reproducibility ensured?
Strict control of anhydrous conditions (Karl Fischer titration <100 ppm H2O), inert atmosphere (Argon), and inline HPLC monitoring (≥95% purity threshold) are critical. Process analytical technology (PAT) tools, like ReactIR, track reaction intermediates in real time .
Data Analysis and Validation
Q. How are spectral interpretations cross-validated?
Compare experimental NMR/IR data with computational predictions (Gaussian 16, B3LYP/6-31G* basis set). For ambiguous peaks, 2D NMR (COSY, HSQC) resolves coupling patterns. Single-crystal X-ray diffraction provides definitive structural validation .
Q. What statistical methods resolve contradictions in dose-response data?
Use nonlinear regression (GraphPad Prism) to calculate IC50 values. Bootstrap resampling (n=1000 iterations) assesses confidence intervals. Principal component analysis (PCA) identifies outliers in high-throughput screening datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
